molecular formula C17H21N5O2 B4424585 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide

2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide

Cat. No. B4424585
M. Wt: 327.4 g/mol
InChI Key: VAEYPSLHXGBIDN-UHFFFAOYSA-N
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Description

2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide is not well understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. It has been reported that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide in lab experiments is its potent anti-inflammatory activity. This compound has been shown to be effective in inhibiting the production of pro-inflammatory cytokines in various in vitro and in vivo models. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide. One of the potential directions is to study its potential as an anti-cancer agent. It has been reported that this compound exhibits cytotoxic activity against various cancer cell lines. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and medicinal chemistry.
Conclusion:
In conclusion, this compound is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anti-inflammatory activity and has been studied extensively for its potential as an anti-inflammatory agent. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and medicinal chemistry.

Scientific Research Applications

2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory agent. It has been reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-cyclopentyl-2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-11-24-15-9-7-13(8-10-15)17-19-21-22(20-17)12-16(23)18-14-5-3-4-6-14/h2,7-10,14H,1,3-6,11-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEYPSLHXGBIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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